

4'-Trifluoromethyl-biphenyl-4-carbaldehyde

IUPAC name

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Compound of Interest

Compound Name: 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Cat. No.: B1304075

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An In-Depth Technical Guide to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Chemical Identity and Nomenclature

The compound **4'-Trifluoromethyl-biphenyl-4-carbaldehyde** is a substituted aromatic aldehyde. Its formal IUPAC name is 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde. It is also commonly known by several synonyms.[\[1\]](#)[\[2\]](#)

Synonyms:

- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde[\[1\]](#)[\[2\]](#)
- 4-[4-(Trifluoromethyl)phenyl]benzaldehyde[\[1\]](#)

Physicochemical Properties

This biphenyl derivative is a white to light yellow crystalline powder at room temperature.[\[1\]](#) The trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the molecule.[\[3\]](#)[\[4\]](#) This group enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[\[4\]](#)[\[5\]](#)

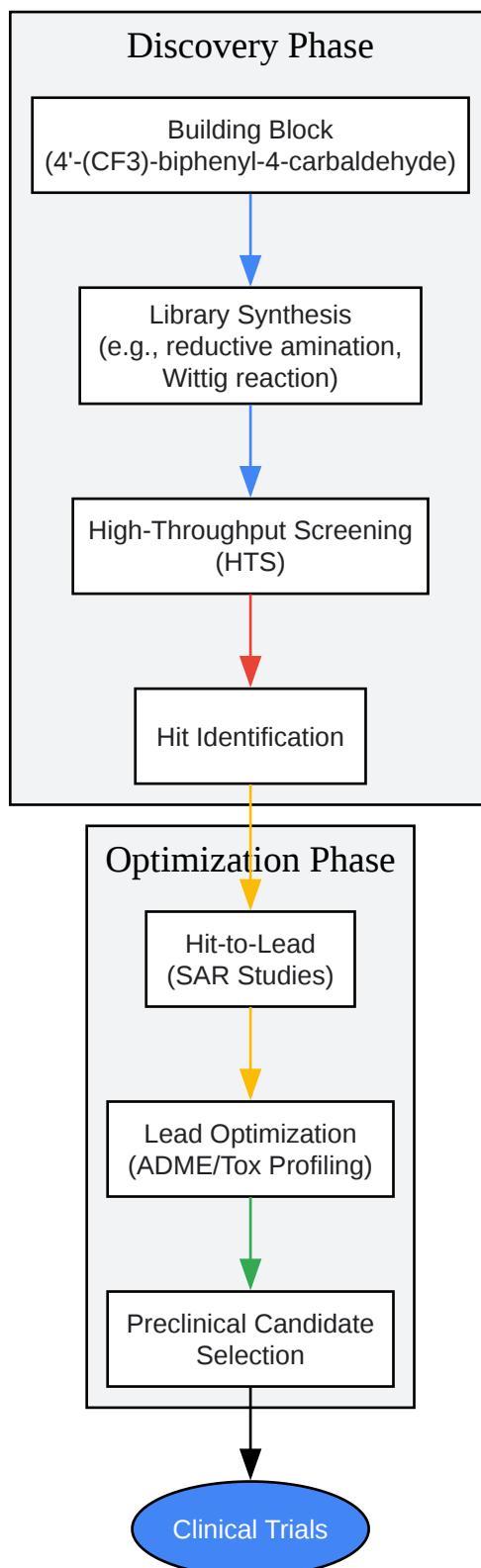
Property	Value	Reference
CAS Number	90035-34-0	[1] [2]
Molecular Formula	C ₁₄ H ₉ F ₃ O	[1]
Molecular Weight	250.22 g/mol	[1]
Appearance	White to light yellow powder/crystal	[1]
Purity	≥98.0% (GC)	[2]
Melting Point	74.0 to 78.0 °C	
Storage Conditions	Store at 0-8°C	[1]
MDL Number	MFCD01862519	[1]
PubChem ID	2782712	[1]

Applications in Research and Development

4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a versatile intermediate primarily utilized in organic synthesis and materials science.

- **Pharmaceutical and Agrochemical Synthesis:** It serves as a key building block for creating more complex molecules.[\[1\]](#)[\[6\]](#) The biphenyl scaffold is a common motif in therapeutic agents, and the trifluoromethyl group can enhance the biological activity, receptor binding affinity, and pharmacokinetic profile of a drug candidate.[\[4\]](#)[\[5\]](#)[\[7\]](#) It is therefore frequently used in drug discovery programs for developing new therapeutic agents.[\[6\]](#)
- **Materials Science:** The compound is employed in the development of advanced materials, such as liquid crystals and specialized polymers.[\[1\]](#)[\[2\]](#) The rigid biphenyl structure and the properties imparted by the trifluoromethyl group contribute to desirable characteristics like thermal stability and chemical resistance in the resulting materials.[\[1\]](#)[\[6\]](#)

The role of trifluoromethylated intermediates like this one in a drug discovery pipeline is illustrated below.



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Caption: Role of a chemical intermediate in a drug discovery workflow.

Experimental Protocols

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde can be efficiently achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[7] This method is widely adopted for constructing biaryl C-C bonds due to its mild conditions and tolerance of various functional groups.^[7] The reaction couples an aryl boronic acid with an aryl halide.

Reactants:

- 4-Formylphenylboronic acid
- 1-Bromo-4-(trifluoromethyl)benzene (or other suitable aryl halide)
- Palladium catalyst (e.g., Palladium(II) acetate)
- Ligand (e.g., Triphenylphosphine)
- Base (e.g., Potassium carbonate)
- Solvent (e.g., Toluene and water)

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 4-formylphenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
- Reagent Addition: Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent). Subsequently, add the solvent (toluene) and an aqueous solution of the base (e.g., 2 M potassium carbonate, 2.0 equivalents).
- Reaction: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Separate the aqueous layer and extract it twice

with an organic solvent (e.g., ethyl acetate).[8]

- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7][8] Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to yield the final product.[7][8]
- Characterization: Confirm the identity and purity of the synthesized 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.[7]



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